molecular formula C6H11Cl2N3 B11902075 4-(Aminomethyl)pyridin-2-amine dihydrochloride

4-(Aminomethyl)pyridin-2-amine dihydrochloride

Cat. No.: B11902075
M. Wt: 196.07 g/mol
InChI Key: RAJVFUPHWYZVLE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

4-(Aminomethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: A similar compound with a different position of the amino group.

    2-Picolylamine: Another related compound with similar chemical properties.

Uniqueness

4-(Aminomethyl)pyridin-2-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research. Its dihydrochloride form also enhances its solubility and stability, making it more versatile in different experimental conditions.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4-(aminomethyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c7-4-5-1-2-9-6(8)3-5;;/h1-3H,4,7H2,(H2,8,9);2*1H

InChI Key

RAJVFUPHWYZVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)N.Cl.Cl

Origin of Product

United States

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